

2,2-Dimethylpropane-1-sulfonyl chloride

molecular weight and formula

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Compound of Interest

Compound Name: 2,2-Dimethylpropane-1-sulfonyl chloride

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An In-depth Technical Guide to **2,2-Dimethylpropane-1-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound featuring a sterically hindered neopentyl group. Its unique structural properties make it a valuable building block in organic synthesis, particularly for introducing the neopentylsulfonyl moiety into molecules. This sulfonyl chloride is primarily utilized in sulfonylation reactions to form stable sulfonamides and sulfonate esters. This document provides a comprehensive overview of its chemical properties, synthesis, and key reactions, complete with experimental protocols and workflow diagrams for laboratory application.

Physicochemical and Structural Data

2,2-Dimethylpropane-1-sulfonyl chloride is characterized by a sulfonyl chloride functional group attached to a neopentyl carbon skeleton. This steric hindrance influences its reactivity and the properties of its derivatives.

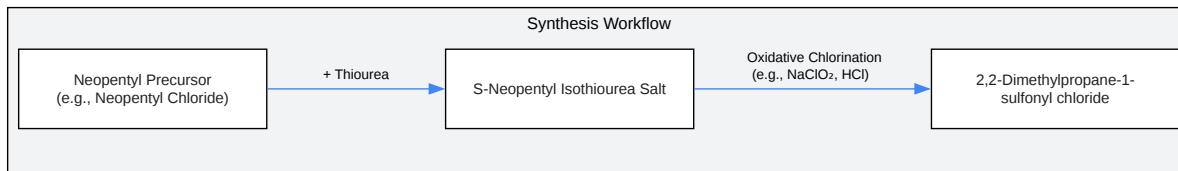
Property	Value	Source
Molecular Formula	C ₅ H ₁₁ ClO ₂ S	[1] [2]
Molecular Weight	170.66 g/mol	[1] [3]
CAS Number	53333-76-9	[1] [2]
Boiling Point	43-44 °C at 1 Torr	[3]
Density	1.1529 g/cm ³ at 25 °C	[3]
Canonical SMILES	CC(C)(C)CS(=O)(=O)Cl	[1]
InChI Key	RSLHISYPEJMMDT- UHFFFAOYSA-N	

Synthesis of 2,2-Dimethylpropane-1-sulfonyl chloride

The synthesis of alkylsulfonyl chlorides can be achieved through various methods, most commonly via the oxidative chlorination of sulfur-containing precursors like thiols or their derivatives. A robust and scalable method involves the use of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides.

Synthetic Workflow

The logical flow for the synthesis begins with a commercially available neopentyl precursor and proceeds through an intermediate to the final product. This multi-step process ensures high yields and purity.



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Caption: General workflow for the synthesis of **2,2-dimethylpropane-1-sulfonyl chloride**.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is adapted from general methods for synthesizing sulfonyl chlorides from S-alkyl isothiourea salts.^{[4][5]}

Step 1: Preparation of S-Neopentyl Isothiourea Salt

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
- Add neopentyl chloride (1.0 equivalent) to the solution.
- Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude S-neopentyl isothiourea salt, which can be used in the next step without further purification.

Step 2: Oxidative Chlorination

- Prepare a biphasic mixture of dichloromethane (CH_2Cl_2) and aqueous hydrochloric acid (e.g., 2.4 M) in a jacketed reactor pre-cooled to below 0 °C.
- Slowly add a solution of sodium chlorite (NaClO_2) or sodium hypochlorite (NaOCl , bleach) in water to the stirred mixture, ensuring the temperature remains below 5 °C.^{[4][6]}
- Add the S-neopentyl isothiourea salt prepared in Step 1 portion-wise to the reaction mixture, maintaining the low temperature.
- Stir the resulting suspension vigorously for 30-60 minutes below 5 °C.
- Quench any excess chlorine by adding a solution of 1 M sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).

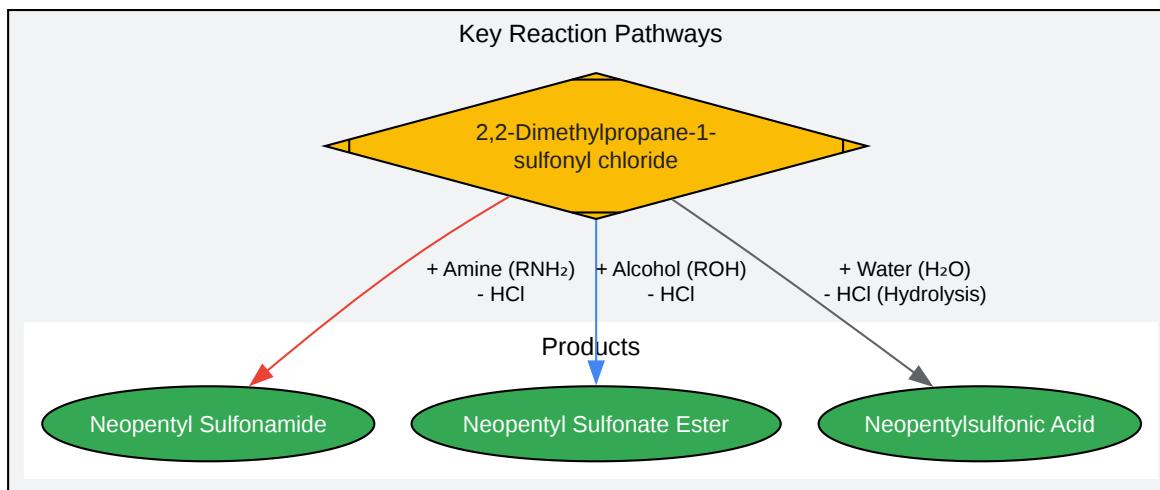
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure at a low temperature to afford **2,2-dimethylpropane-1-sulfonyl chloride**.

Chemical Reactivity and Applications

The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack.^[7] This reactivity is the basis for its primary application in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Key Reaction Pathways

The compound serves as an electrophilic intermediate for introducing the neopentylsulfonyl group into various molecules.^[7] Its reactions are central to synthesizing derivatives for applications in medicinal chemistry and materials science.



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Caption: Common nucleophilic substitution reactions of **2,2-dimethylpropane-1-sulfonyl chloride**.

Experimental Protocol: Synthesis of a Neopentyl Sulfonamide

This protocol describes a general procedure for the reaction of **2,2-dimethylpropane-1-sulfonyl chloride** with a primary or secondary amine, a cornerstone reaction in drug discovery.

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **2,2-dimethylpropane-1-sulfonyl chloride** (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using TLC or LC-MS.
- Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Safety and Handling

2,2-Dimethylpropane-1-sulfonyl chloride is a reactive and moisture-sensitive compound.

- Hazards: It is harmful if swallowed and causes skin and serious eye irritation.^[8] It may also cause respiratory irritation.^[8]

- **Handling:** Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

2,2-Dimethylpropane-1-sulfonyl chloride is a key synthetic intermediate whose sterically demanding neopentyl group provides unique properties to its derivatives. Understanding its physicochemical data, synthetic routes, and reactivity is crucial for its effective application in research, particularly in the development of novel pharmaceuticals and functional materials. The protocols and workflows provided herein serve as a foundational guide for its use in a laboratory setting.

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